(1-Ethylazetidin-3-yl)methanol hydrochloride
Overview
Description
(1-Ethylazetidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . It is a hydrochloride salt form of (1-ethylazetidin-3-yl)methanol, which is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, substituted with an ethyl group and a hydroxymethyl group.
Preparation Methods
The synthesis of (1-ethylazetidin-3-yl)methanol hydrochloride typically involves the reaction of (1-ethylazetidin-3-yl)methanol with hydrochloric acid. The synthetic route may include the following steps:
Formation of (1-ethylazetidin-3-yl)methanol: This can be achieved by reacting ethylamine with a suitable azetidinone precursor under controlled conditions.
Conversion to Hydrochloride Salt: The resulting (1-ethylazetidin-3-yl)methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
(1-Ethylazetidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Ethylazetidin-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of biological processes involving azetidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the hydroxymethyl group play crucial roles in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(1-Ethylazetidin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
(1-Methylazetidin-3-yl)methanol hydrochloride: This compound has a methyl group instead of an ethyl group, leading to different chemical and biological properties.
(3-Methylazetidin-3-yl)methanol hydrochloride: This compound has a methyl group on the azetidine ring, which affects its reactivity and applications.
Properties
IUPAC Name |
(1-ethylazetidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-7-3-6(4-7)5-8;/h6,8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJBHSMWIKFBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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